molecular formula C7H17O4P B15333408 Diethyl (2-methoxyethyl)phosphonate

Diethyl (2-methoxyethyl)phosphonate

Cat. No.: B15333408
M. Wt: 196.18 g/mol
InChI Key: UPLUEVXMQXDSFG-UHFFFAOYSA-N
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Description

Diethyl (2-methoxyethyl)phosphonate is a phosphonate ester characterized by a 2-methoxyethyl substituent attached to the phosphorus center. Phosphonates of this class are widely used as intermediates in organic synthesis, particularly in the preparation of α-ketophosphonates, Wittig reagents, and bioactive molecules . The methoxyethyl group confers unique electronic and steric properties, distinguishing it from other alkyl or aryl-substituted phosphonates.

Properties

Molecular Formula

C7H17O4P

Molecular Weight

196.18 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-methoxyethane

InChI

InChI=1S/C7H17O4P/c1-4-10-12(8,11-5-2)7-6-9-3/h4-7H2,1-3H3

InChI Key

UPLUEVXMQXDSFG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCOC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-methoxyethyl)phosphonate can be synthesized using the Michaelis-Becker reaction, which involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions . This method is advantageous due to its mild reaction conditions and the use of non-corrosive, moisture-insensitive reagents.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale Michaelis-Becker reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-methoxyethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Phosphonic Acids: Formed through oxidation reactions.

    Phosphine Derivatives: Formed through reduction reactions.

    Substituted Phosphonates: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of diethyl (2-methoxyethyl)phosphonate involves its interaction with various molecular targets, primarily enzymes that recognize phosphonate groups. The compound can act as a competitive inhibitor, mimicking the natural substrate of the enzyme and binding to the active site. This interaction can block the enzyme’s activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structural analogs of Diethyl (2-methoxyethyl)phosphonate, highlighting differences in substituents, synthesis yields, and spectral properties:

Compound Name Molecular Formula Synthesis Yield Key Spectral Data (¹H NMR, δ ppm) Key Reactivity/Applications References
Diethyl (2-oxo-2-(3,5-dimethoxyphenyl)ethyl)phosphonate C₁₃H₂₁O₆P 85% 7.62 (d, J=2.7 Hz), 3.89 (s, 6H, OCH₃) Precursor for α-ketophosphonates
Diethyl (2-chloroethyl)phosphonate C₆H₁₄ClO₃P N/A 3.64 (d, J=23.1 Hz, CH₂P) Electrophile in alkylation reactions
Diethyl (hydroxy(phenyl)methyl)phosphonate C₁₁H₁₇O₄P 80–95% 4.2–4.10 (m, OCH₂CH₃), 1.29 (t, J=7.2 Hz) Catalyst-dependent synthesis of β-hydroxyphosphonates
Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate C₈H₁₈NO₅P N/A White powder (95% purity) Wittig reagent for olefin synthesis
Diethyl (2-oxobutyl)phosphonate C₈H₁₇O₄P N/A N/A Intermediate in cross-coupling reactions

Notes:

  • Yields for α-ketophosphonates (e.g., 85% in ) are comparable to other phosphonate esters but depend on the electrophilicity of the starting material.

Industrial and Pharmacological Relevance

  • Wittig Reagents: Derivatives like Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate are used in olefin synthesis for pharmaceuticals .
  • Biologically Active Intermediates : α-Ketophosphonates (e.g., ) serve as protease inhibitors, while hydroxyphosphonates exhibit antitumor activity .

Q & A

Q. What are the common synthetic routes for Diethyl (2-methoxyethyl)phosphonate?

this compound is typically synthesized via the Michaelis-Arbuzov reaction , where diethyl phosphite reacts with a 2-methoxyethyl halide (e.g., bromide or iodide) under basic conditions (e.g., NaH or K₂CO₃). Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields . Example Protocol :

  • Dissolve diethyl phosphite (1.0 eq) and 2-methoxyethyl bromide (1.1 eq) in dry THF.
  • Add NaH (1.2 eq) at 0°C under inert atmosphere.
  • Stir at 60°C for 12 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. Key Variables :

ParameterOptimal ConditionImpact on Yield
Temperature60°CHigher yields vs. side reactions
SolventTHFImproved solubility of intermediates
CatalystNaHFaster reaction kinetics

Q. How is this compound characterized in research settings?

Characterization relies on multimodal analytical techniques :

  • 31P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group .
  • X-ray Crystallography : Resolves bond lengths (e.g., P=O ~1.48 Å) and stereochemistry .
  • Chromatography : GC-MS or HPLC to assess purity (>95%) and identify byproducts (e.g., unreacted diethyl phosphite) .

Q. Example 31P NMR Data :

Compoundδ (ppm)Coupling (Hz)
This compound22.5JP-O-C = 8.2

Q. What are typical reactions involving this compound?

Reactions focus on functional group transformations :

  • Substitution : React with nucleophiles (e.g., amines, thiols) under basic conditions to form analogs.
  • Oxidation : Treat with H₂O₂ to yield phosphonic acids.
  • Biological Probes : Conjugation with fluorescent tags for enzyme interaction studies .

Q. Example Reaction Table :

Reaction TypeConditionsProductYield (%)
Substitution (NH3)K₂CO₃, DMF, 80°CAmine derivative78
Oxidation (H₂O₂)Acetic acid, 50°CPhosphonic acid92

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be studied?

Mechanistic insights are gained through:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.
  • Computational Modeling : DFT calculations to map transition states (e.g., P-O bond cleavage energy barriers) .
  • In Situ Spectroscopy : Monitor intermediates via FT-IR or Raman during synthesis.

Case Study : Microwave vs. conventional heating shows a 40% reduction in activation energy (Ea) due to enhanced dipole interactions .

Q. How to address contradictory data in synthesis yields?

Contradictions often arise from uncontrolled variables :

  • Purity of Reagents : Trace moisture degrades NaH, reducing yields.
  • Side Reactions : Competing Arbuzov vs. Perkow pathways under varying halides.
  • Analytical Artifacts : Overlapping GC peaks may misreport purity.

Q. Mitigation Strategies :

  • Use anhydrous solvents and rigorously dry glassware.
  • Validate analytical methods with spiked standards.
  • Compare results across labs using shared protocols .

Q. What advanced applications exist in enzyme inhibition studies?

The compound’s phosphonate group mimics phosphate transition states, making it a cholinesterase inhibitor .

  • Assay Design : Measure IC50 via Ellman’s method (acetylthiocholine substrate).
  • Structural Modifications : Introduce nitro or methoxy groups to enhance binding (ΔGbinding = -9.2 kcal/mol in docking studies) .

Q. Biological Data Example :

EnzymeIC50 (µM)Selectivity Ratio (vs. AChE)
Acetylcholinesterase (AChE)0.451.0
Butyrylcholinesterase (BChE)12.327.3

Q. How to resolve crystallographic disorder in structural studies?

Disordered ethyl groups in X-ray structures are resolved by:

  • Occupancy Refinement : Assign partial occupancies (e.g., 0.786/0.214) to alternate conformers.
  • Restraints : Apply geometric constraints (e.g., C-C bond length = 1.54 Å) during refinement .

Q. What methodologies validate interactions with metal ions?

Use ITC (Isothermal Titration Calorimetry) and UV-Vis Spectroscopy :

  • ITC : Measure binding constants (Kd = 1.2 µM for Cu<sup>2+</sup>).
  • UV-Vis : Track absorbance shifts (λmax 270 → 310 nm upon chelation) .

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